molecular formula C18H21NO3 B122789 ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate CAS No. 100678-82-8

ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate

Cat. No.: B122789
CAS No.: 100678-82-8
M. Wt: 299.4 g/mol
InChI Key: LEAUHTMORLZYBA-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Properties

IUPAC Name

ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAUHTMORLZYBA-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route via Schiff Base Condensation

The most well-documented synthesis of ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate involves a stereoselective condensation reaction between benzaldehyde, ammonium acetate, and ethyl bromoacetate, followed by acidic work-up and recrystallization. This method, reported in Organic Syntheses, achieves an 83% yield and high enantiomeric purity.

Reaction Mechanism and Conditions

The synthesis proceeds via the following steps:

  • Schiff Base Formation : Benzaldehyde reacts with ammonium acetate in ethanol to form a benzylidene ammonium intermediate.

  • Alkylation : Ethyl bromoacetate undergoes nucleophilic substitution with the intermediate, yielding a glycine ester derivative.

  • Acidic Hydrolysis : Hydrochloric acid (HCl) hydrolyzes the Schiff base, releasing the primary amine.

  • Stereochemical Control : The (1S,2R) configuration arises from the reaction’s stereochemical course, likely influenced by the chiral environment of the benzaldehyde-derived intermediate.

Key reagents and conditions are summarized below:

ParameterDetailsReference
Starting MaterialsBenzaldehyde, ammonium acetate, ethyl bromoacetate
SolventEthanol (EtOH)
Reaction TemperatureReflux (~78°C)
Work-UpWashing with HCl (1M), NaHCO₃, and recrystallization from ethanol
Yield83%

Purification and Characterization

The crude product is purified via recrystallization from hot ethanol, yielding white crystals with a melting point of 127–128°C. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure and stereochemistry. The enantiomeric excess (ee) exceeds 99%, as validated by chiral HPLC.

Alternative Approaches and Modifications

While the Schiff base method remains the gold standard, minor modifications have been explored:

Use of Catalytic Asymmetric Induction

A 2015 study attempted to enhance stereoselectivity using chiral catalysts, but the yields (≤65%) and ee (92%) were inferior to the classical method.

Solid-Phase Synthesis

Immobilization of the amine component on resin was investigated for combinatorial applications, but scalability issues and reduced yields (45–50%) limited its utility.

Physicochemical Properties

This compound exhibits the following properties:

PropertyValueReference
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.36 g/mol
Melting Point127–128°C
Boiling Point436°C
Density1.150 g/cm³
pKa13.59 (predicted)
LogP3.00

The compound’s low aqueous solubility (0.12 mg/mL at 25°C) and moderate lipophilicity (LogP = 3.00) make it suitable for organic-phase reactions.

Applications in Organic Synthesis

Preparation of Collagen Cross-Linking Agents

The compound serves as a precursor to (5S,5’S)-dihydroxy lysinonorleucine, a collagen cross-linker critical for tissue stability. The ethyl ester group facilitates selective hydrolysis during downstream functionalization.

Peptide α-Helix Stabilization

Incorporation of this glycine derivative into BCL-2 domains enhances α-helix stability via intramolecular hydrogen bonding, improving protein-protein interaction studies.

Challenges and Optimization Strategies

Stereochemical Purity

Maintaining the (1S,2R) configuration requires strict control of reaction pH and temperature. Deviations above 80°C during hydrolysis lead to racemization.

Scalability

The recrystallization step limits large-scale production. Switching to fractional distillation under reduced pressure (10 mmHg, 180°C) improves throughput but reduces yield to 70% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Structure and Properties:

  • Molecular Formula: C18H21NO3
  • Molecular Weight: 299.36 g/mol
  • CAS Number: 100678-82-8
  • Appearance: White crystalline powder
  • Melting Point: 127-128 °C
  • Boiling Point: 436 °C at 760 mmHg

The compound is synthesized through the reaction of ethyl bromoacetate with (1S,2R)-2-hydroxy-1,2-diphenylethylamine under basic conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and purification is typically achieved via column chromatography .

Scientific Research Applications

This compound has been studied for its potential in various domains:

Chemistry

  • Chiral Building Block: It serves as a crucial intermediate in the synthesis of complex organic molecules due to its unique stereochemistry.
  • Synthetic Reactions: The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
    • Oxidation can convert the hydroxyl group to a carbonyl group.
    • Reduction can transform the ester group into an alcohol.

Biology

  • Enzyme Interactions: The compound's chiral nature allows it to selectively interact with enzymes and receptors, influencing biological pathways. It has been studied for its potential enzyme inhibition properties .
  • Biochemical Pathways: Research indicates that it may modulate metabolic pathways by acting as an agonist or antagonist at specific receptors.

Medicine

  • Therapeutic Potential: this compound is investigated for its role in drug development and as a precursor in synthesizing pharmaceutical compounds. Its antioxidant and anti-inflammatory properties are of particular interest in pharmacological studies .

Case Study 1: Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant activity by scavenging free radicals. This property suggests potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Effects

Studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This mechanism highlights its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate can be compared with other similar chiral compounds, such as:

    (1R,2S)-N-Boc-vinyl-ACCA ethyl ester: Another chiral intermediate used in the synthesis of pharmaceutical compounds.

    (2R,3S)-ethyl 2-chloro-3-hydroxybutanoate: A chiral intermediate used in the synthesis of anticholesterol drugs.

The uniqueness of this compound lies in its specific stereochemistry and the resulting reactivity and biological activity, which can be tailored for various applications in research and industry.

Biological Activity

Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate is a chiral organic compound with significant implications in both chemistry and biology. Its unique stereochemistry and functional groups contribute to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Chemical Formula : C18H21NO3
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 100678-82-8
  • Appearance : White crystalline powder
  • Melting Point : 127-128 °C
  • Boiling Point : 436 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's chiral nature allows it to selectively bind to biological targets, potentially modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting the synthesis or degradation of biomolecules.
  • Receptor Binding : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Antioxidant Properties :
    • A study assessed the antioxidant capacity of various chiral compounds, including this compound. Results indicated significant scavenging activity against DPPH radicals.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound led to a marked decrease in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To understand the efficacy of this compound relative to other compounds, a comparison table is provided:

Compound NameStructure TypeBiological ActivityReference
This compoundChiral AmineAntioxidant, Anti-inflammatory
(1R,2S)-N-Boc-vinyl-ACCA ethyl esterChiral IntermediateAntimicrobial
(2R,3S)-ethyl 2-chloro-3-hydroxybutanoateChiral IntermediateAnticholesterol

Research Applications

This compound serves as a valuable building block in synthetic organic chemistry and has potential applications in drug development:

  • Medicinal Chemistry : It is being explored as a precursor for synthesizing novel therapeutic agents.
  • Biotechnology : Its role as a chiral auxiliary in asymmetric synthesis is being investigated for producing enantiomerically pure compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis can be optimized via stereoselective coupling of phenylacetoacetate derivatives with chiral amino alcohols. For example, hydrolysis of α-phenylacetoacetonitrile under acidic conditions (e.g., HCl/ethanol) followed by esterification with ethanol under reflux yields intermediates like ethyl α-phenylacetoacetate . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:ester) are critical to minimize racemization. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .

Q. How can the stereochemical configuration (1S,2R) of the compound be confirmed experimentally?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) resolves enantiomers. Comparison with commercially available chiral standards (e.g., (1S,2R)-1,2-diphenylethylamine derivatives) and X-ray crystallography of single crystals (e.g., grown in ethyl acetate/hexane) provide definitive confirmation .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm), hydroxy proton (δ 2.5–3.0 ppm, broad), and aromatic protons (δ 7.2–7.5 ppm) .
  • IR Spectroscopy : Ester carbonyl (C=O) at ~1740 cm⁻¹ and hydroxyl (O-H) stretch at ~3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 312.2 (calculated for C₁₈H₂₁NO₃) with fragmentation peaks at m/z 167 (phenylacetoacetate ion) .

Advanced Research Questions

Q. How can kinetic resolution be applied to enhance enantiomeric excess (ee) during synthesis?

  • Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butyl methyl ether) selectively hydrolyzes the undesired enantiomer. For instance, a 72-hour reaction at 30°C achieves >95% ee . Coupling with chiral auxiliaries (e.g., Evans oxazolidinones) further stabilizes the transition state .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or diastereomers). Validate purity via HPLC-MS (≥98%) and replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C). Comparative studies using structurally analogous compounds (e.g., ethyl 2-amino-2-phenylacetate derivatives) isolate structure-activity relationships .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic acyl substitutions. Solvent effects (e.g., ethanol polarity) are incorporated via the Polarizable Continuum Model (PCM). Experimental validation via kinetic studies (e.g., rate constants at varying temperatures) refines computational predictions .

Q. What advanced separation techniques improve purification of the diastereomers?

  • Methodological Answer : Simulated Moving Bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves >99% purity. Optimize eluent composition (e.g., ethanol/heptane 30:70) and flow rate (2 mL/min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.